1-(ジメチルスルファモイル)ピラゾール

概要

説明

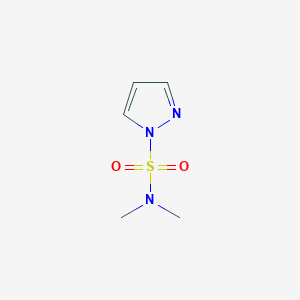

1-(Dimethylsulfamoyl)pyrazole is an organic compound with the molecular formula C₅H₉N₃O₂S It is a derivative of pyrazole, characterized by the presence of a dimethylsulfamoyl group attached to the nitrogen atom of the pyrazole ring

科学的研究の応用

1-(Dimethylsulfamoyl)pyrazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds with potential pharmaceutical applications.

Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool in biochemical studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: Utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

準備方法

Synthetic Routes and Reaction Conditions: 1-(Dimethylsulfamoyl)pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: Industrial production of 1-(Dimethylsulfamoyl)pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, can further optimize the industrial synthesis.

化学反応の分析

Types of Reactions: 1-(Dimethylsulfamoyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as halides or alkoxides replace the dimethylsulfamoyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran.

Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

作用機序

The mechanism of action of 1-(Dimethylsulfamoyl)pyrazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the enzyme and the specific interactions between the compound and the enzyme’s active site.

類似化合物との比較

1-(Dimethylsulfamoyl)pyrazole can be compared with other similar compounds, such as:

1-(Methylsulfamoyl)pyrazole: Similar structure but with one less methyl group. It may exhibit different reactivity and biological activity due to the absence of the additional methyl group.

1-(Ethylsulfamoyl)pyrazole: Contains an ethyl group instead of a dimethyl group. This structural variation can influence its chemical properties and applications.

1-(Phenylsulfamoyl)pyrazole:

生物活性

1-(Dimethylsulfamoyl)pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

1-(Dimethylsulfamoyl)pyrazole has the molecular formula C₅H₈N₄O₂S and a molecular weight of approximately 172.21 g/mol. The compound features a pyrazole ring substituted with a dimethylsulfamoyl group, which contributes to its biological activity.

Pharmacological Activities

The biological activity of 1-(dimethylsulfamoyl)pyrazole has been studied extensively, revealing several pharmacological properties:

- Antimicrobial Activity : Pyrazole derivatives, including 1-(dimethylsulfamoyl)pyrazole, have shown significant antimicrobial effects against various bacterial strains. Research indicates that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : Several studies have highlighted the anticancer activity of pyrazole derivatives. For instance, compounds similar to 1-(dimethylsulfamoyl)pyrazole have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HL-60 (leukemia), and A375 (melanoma). IC50 values for these compounds range from low micromolar to nanomolar concentrations .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .

The mechanism through which 1-(dimethylsulfamoyl)pyrazole exerts its biological effects involves interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The dimethylsulfamoyl group can interact with active sites of various enzymes, leading to inhibition. This property is particularly relevant in cancer therapy where enzyme modulation is crucial for controlling cell proliferation .

- Protein Binding : The compound's ability to form stable complexes with proteins may enhance its therapeutic efficacy by altering protein function or stability .

Synthesis Methods

1-(Dimethylsulfamoyl)pyrazole can be synthesized through various chemical routes. A common method involves the reaction of pyrazole derivatives with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction typically takes place in organic solvents like dichloromethane at room temperature .

Data Tables

Here is a summary table showcasing the biological activities and IC50 values of related pyrazole compounds:

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Case Study on Anticancer Activity : A study by Inceler et al. evaluated various diarylpyrazoles for their anticancer effects, finding that certain derivatives exhibited significant cytotoxicity against Raji and HL60 cell lines, with IC50 values indicating potent activity .

- Case Study on Anti-inflammatory Properties : Selvam et al. synthesized novel pyrazole derivatives that demonstrated substantial inhibition of TNF-α and IL-6 production in vitro, suggesting their potential as anti-inflammatory agents .

特性

IUPAC Name |

N,N-dimethylpyrazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYSRCRZAGKOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449580 | |

| Record name | 1-(Dimethylsulfamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36061-00-4 | |

| Record name | 1-(Dimethylsulfamoyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。